(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chloroacetyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (R-configuration) and functional groups make it a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors (e.g., leukotriene A4 hydrolase inhibitors) . The tert-butyl ester acts as a protecting group, enhancing stability during synthetic steps, while the chloroacetyl moiety enables nucleophilic substitution reactions for further derivatization.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYBKCXUPUDMP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119209 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353998-18-1 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353998-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential applications in medicinal chemistry. Its unique molecular structure, which includes a pyrrolidine ring and chloroacetyl group, suggests possible interactions with biological targets, making it a candidate for further pharmacological investigations.
- Molecular Formula : C12H21ClN2O3
- Molecular Weight : 276.76 g/mol
- CAS Number : 1354016-75-3
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Related compounds have shown antibacterial effects, suggesting potential for similar activity in this compound.
- Anti-inflammatory Effects : Structural analogs have been noted for their ability to modulate inflammatory pathways.
- Neuroprotective Potential : The pyrrolidine structure is associated with neuroprotective effects in certain derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Functional Group | Potential Activity |
|---|---|
| Pyrrolidine Ring | Neuroprotective effects |
| Chloroacetyl Group | Antibacterial properties |
| Tert-butyl Ester | Enhances lipophilicity and bioavailability |
Case Studies and Research Findings
- Anticancer Activity : A study on related pyrrolidine compounds showed significant inhibition of cancer cell proliferation, particularly against the MCF-7 breast cancer cell line. The compound's IC50 values were comparable to established chemotherapeutic agents like doxorubicin .
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated potential as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) was measured, revealing promising results that warrant further exploration for this compound .
- Antiviral Properties : Some derivatives have exhibited antiviral activities against various viruses, including HSV and VSV. Given the structural similarities, this compound may possess similar antiviral capabilities .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring that can influence reactivity and biological activity. |
| Chloroacetyl Group | May provide sites for nucleophilic attack, enhancing interaction with biological targets. |
| Tert-Butyl Ester | Enhances lipophilicity, potentially improving bioavailability. |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. Research indicates that (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester may interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth.
Anti-inflammatory Properties
Compounds containing chloroacetyl groups have been noted for their anti-inflammatory effects. The unique structure of this compound may facilitate interactions with inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
The pyrrolidine ring is associated with neuroprotective activities in several compounds. Investigating the neuroprotective potential of this compound could reveal its efficacy in neurodegenerative conditions.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of related pyrrolidine derivatives against common pathogens. Results indicated that compounds with similar structures exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.
Case Study 2: Anti-inflammatory Activity
Research conducted on chloroacetyl derivatives showed a reduction in pro-inflammatory cytokines in vitro. This suggests that this compound could be further explored for its anti-inflammatory potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are best highlighted through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis, supported by synthesis protocols, reactivity data, and applications.
Stereoisomeric and Positional Isomers
- (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: The (S)-enantiomer shares identical functional groups but differs in stereochemistry at the pyrrolidine 3-position. Impact: Chirality significantly influences biological activity and binding affinity. For instance, in enzyme inhibition, enantiomers may exhibit divergent potency . Availability: Discontinued commercially (CymitQuimica, Ref: 10-F081404) .
- (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: The substituent is attached to the 2-position instead of the 3-position. Synthesis: Similar protocols involve chloroacetylation of pyrrolidine intermediates (CAS: 1353998-29-4; Formula: C₁₄H₂₅ClN₂O₃) .
Substituent Variations
- (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Replaces the chloroacetyl group with an amino-acetyl moiety and substitutes ethyl with cyclopropyl. Reactivity: The amino group enables conjugation (e.g., peptide coupling), while the cyclopropyl ring introduces steric constraints (CAS: 1353995-03-5) .
- (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Substitutes chloroacetyl with a 3-methyl-thiophene carbonyl group. Impact: The thiophene heterocycle enhances π-π stacking interactions in receptor binding (CAS: 1353998-25-0) .
Functional Group Modifications
- 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Replaces chloroacetyl with methanesulfonyl. Synthesis: Derived from 3-methylamino-pyrrolidine via sulfonylation (triethylamine/methanesulfonic acid) . Application: Sulfonamide derivatives are common in protease inhibitors due to their strong electron-withdrawing effects .
- 3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Features a 2-methoxy-phenylamino group. Application: Used in neurotensin receptor agonists; the aryl group enhances lipophilicity and CNS penetration .
Table 1: Comparative Overview of Analogous Pyrrolidine Derivatives
Commercial and Research Relevance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
